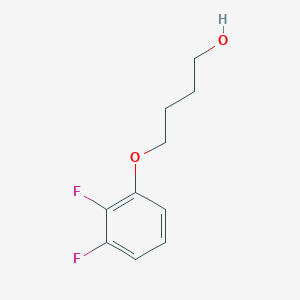![molecular formula C15H25NOSi B8515533 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B8515533.png)
7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C13H23NOSi It is a derivative of tetrahydroquinoline, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline typically involves the protection of the hydroxyl group in tetrahydroquinoline using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its parent tetrahydroquinoline form.
Substitution: The TBDMS group can be substituted under acidic or basic conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using tetrabutylammonium fluoride (TBAF).
Major Products: The major products formed from these reactions include various quinoline derivatives, deprotected tetrahydroquinoline, and other substituted derivatives depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline largely depends on its chemical reactivity and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The TBDMS group provides stability and protection, allowing the compound to undergo selective reactions without degradation .
Vergleich Mit ähnlichen Verbindungen
tert-Butyldimethylsilanol: Another silyl-protected compound used in organic synthesis.
3-[(tert-Butyldimethylsilyl)oxy]propanal: A similar compound with a different core structure but similar protective group.
Uniqueness: 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts specific chemical properties and potential biological activities. The TBDMS group enhances its stability and allows for selective reactions, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C15H25NOSi |
|---|---|
Molekulargewicht |
263.45 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(1,2,3,4-tetrahydroquinolin-7-yloxy)silane |
InChI |
InChI=1S/C15H25NOSi/c1-15(2,3)18(4,5)17-13-9-8-12-7-6-10-16-14(12)11-13/h8-9,11,16H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
KYTDSKKXQQSOHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(CCCN2)C=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Piperazinecarboxylic acid,4-[2-iodo-1-(phenylsulfonyl)-1h-indol-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8515458.png)

![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-phenyl-](/img/structure/B8515470.png)





![4-[(6-chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B8515504.png)





